molecular formula C24H14FNO2 B10913121 (4E)-4-(anthracen-9-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

(4E)-4-(anthracen-9-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B10913121
M. Wt: 367.4 g/mol
InChI Key: YBCNZRWYXGWKNY-HYARGMPZSA-N
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Description

4-[(E)-1-(9-ANTHRYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that features an oxazole ring substituted with an anthryl and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1-(9-ANTHRYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE typically involves the condensation of 9-anthraldehyde with 2-(2-fluorophenyl)oxazole-5(4H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1-(9-ANTHRYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE can undergo various chemical reactions, including:

    Oxidation: The anthryl group can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-1-(9-ANTHRYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.

    Biology: Investigated for its potential as a bioimaging agent.

    Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-[(E)-1-(9-ANTHRYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its ability to intercalate with DNA, disrupting the replication process and leading to cell death. The compound’s fluorescence properties also make it useful for tracking and imaging biological processes.

Comparison with Similar Compounds

Similar Compounds

    9-Anthraldehyde: Shares the anthryl group but lacks the oxazole and fluorophenyl components.

    2-(2-Fluorophenyl)oxazole: Contains the oxazole and fluorophenyl groups but lacks the anthryl component.

Uniqueness

4-[(E)-1-(9-ANTHRYL)METHYLIDENE]-2-(2-FLUOROPHENYL)-1,3-OXAZOL-5(4H)-ONE is unique due to the combination of its structural components, which confer distinct fluorescence properties and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H14FNO2

Molecular Weight

367.4 g/mol

IUPAC Name

(4E)-4-(anthracen-9-ylmethylidene)-2-(2-fluorophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C24H14FNO2/c25-21-12-6-5-11-19(21)23-26-22(24(27)28-23)14-20-17-9-3-1-7-15(17)13-16-8-2-4-10-18(16)20/h1-14H/b22-14+

InChI Key

YBCNZRWYXGWKNY-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5F

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5F

Origin of Product

United States

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